5-(2-Phenylethylidene)imidazolidine-2,4-dione 5-(2-Phenylethylidene)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 135352-68-0
VCID: VC5364482
InChI: InChI=1S/C11H10N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)/b9-7+
SMILES: C1=CC=C(C=C1)CC=C2C(=O)NC(=O)N2
Molecular Formula: C11H10N2O2
Molecular Weight: 202.213

5-(2-Phenylethylidene)imidazolidine-2,4-dione

CAS No.: 135352-68-0

Cat. No.: VC5364482

Molecular Formula: C11H10N2O2

Molecular Weight: 202.213

* For research use only. Not for human or veterinary use.

5-(2-Phenylethylidene)imidazolidine-2,4-dione - 135352-68-0

Specification

CAS No. 135352-68-0
Molecular Formula C11H10N2O2
Molecular Weight 202.213
IUPAC Name (5E)-5-(2-phenylethylidene)imidazolidine-2,4-dione
Standard InChI InChI=1S/C11H10N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)/b9-7+
Standard InChI Key OGOXNNGHEXFLIN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC=C2C(=O)NC(=O)N2

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Stereochemistry

The compound features a bicyclic structure comprising a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. The phenylethylidene moiety at position 5 introduces a conjugated double bond, adopting a (Z)-configuration in the most stable conformer . This configuration is confirmed by the SMILES notation C1=CC=C(C=C1)C/C=C\2/C(=O)NC(=O)N2, which specifies the Z stereochemistry via the \C=C\ notation . The planar arrangement of the imidazolidine ring and phenyl group facilitates π-orbital overlap, enhancing stability and influencing reactivity .

Systematic and Common Names

The IUPAC name (5Z)-5-(2-phenylethylidene)imidazolidine-2,4-dione reflects both the substituent position and stereochemistry . Alternative synonyms include 5-phenethylidene-imidazolidin-2,4-dione and the CAS registry number 135352-68-0 . The compound is cataloged under PubChem CID 42884300 and Nikkaji J436.557G, underscoring its recognition in chemical databases .

Synthesis and Reactivity

Functionalization and Derivatives

Nucleophilic substitution at the N3 position is a common modification for imidazolidine-diones. For example, 5,5-diphenylimidazolidine-2,4-dione undergoes alkylation or acylation to produce water-soluble prodrugs . Similarly, halogenation or reduction of the exocyclic double bond could yield derivatives with altered physicochemical properties .

Physicochemical Properties

Molecular and Stereoelectronic Features

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • logP: Predicted to be ~1.95 based on structural analogs , indicating moderate lipophilicity.

  • Hydrogen Bonding: Two ketone oxygen atoms act as hydrogen bond acceptors, while the N-H group (if present) serves as a donor .

Spectroscopic Characteristics

  • Infrared (IR): Strong absorption bands at 1775–1676 cm⁻¹ correspond to C=O stretches of the diketone . A C=C stretch from the phenylethylidene group appears near 1566 cm⁻¹ .

  • NMR:

    • ¹H NMR: A singlet at δ 11.13 ppm (N-H, if unsubstituted), aromatic protons (δ 7.2–7.4 ppm), and vinyl protons (δ 6.8–7.0 ppm) .

    • ¹³C NMR: Carbonyl carbons at δ 170–175 ppm, aromatic carbons at δ 125–140 ppm, and vinyl carbons at δ 120–130 ppm .

  • Mass Spectrometry: Predicted [M+H]+ ion at m/z 203.08 and major fragments at m/z 185 (loss of H₂O) and 77 (phenyl group) .

Predicted Biological and Industrial Applications

Material Science Applications

The rigid, conjugated structure makes this compound a candidate for organic semiconductors or photovoltaic materials. The Predicted Collision Cross Section (CCS) of 148.2 Ų for [M+H]+ indicates moderate gas-phase stability, relevant for mass spectrometry imaging .

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